molecular formula C7H12ClN3OS B2799146 4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride CAS No. 2097936-82-6

4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride

Cat. No.: B2799146
CAS No.: 2097936-82-6
M. Wt: 221.7
InChI Key: OFZZKMYXNJBXOY-UHFFFAOYSA-N
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Description

4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride is a chemical compound that features a piperidine ring bonded to a thiadiazole ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with a thiadiazole derivative. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3-chloro-1,2,5-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,4-Oxadiazol-5-yloxy)piperidine hydrochloride
  • 4-(1,3,4-Thiadiazol-2-yloxy)piperidine hydrochloride
  • 4-(1,2,3-Triazol-4-yloxy)piperidine hydrochloride

Uniqueness

4-(1,2,5-Thiadiazol-3-yloxy)piperidine hydrochloride is unique due to the specific arrangement of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-piperidin-4-yloxy-1,2,5-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c1-3-8-4-2-6(1)11-7-5-9-12-10-7;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZKMYXNJBXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NSN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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